1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 1, a nitro substituent at position 3, and a carboxylic acid moiety at position 2. Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and ability to modulate biological activity . The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group introduces electron-withdrawing effects that influence reactivity and intermolecular interactions . This compound serves as a critical intermediate in synthesizing advanced molecules, particularly in the development of succinate dehydrogenase inhibitors (SDHIs) for fungicides .
Structure
3D Structure
Properties
Molecular Formula |
C5H3F2N3O4 |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-nitropyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3F2N3O4/c6-5(7)9-1-2(4(11)12)3(8-9)10(13)14/h1,5H,(H,11,12) |
InChI Key |
GZCLYVZSFCFURL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This traditional method involves two phases:
-
Intermediate Synthesis : Ethyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate.
-
Cyclization : The intermediate undergoes cyclocondensation with methyl hydrazine in a biphasic system (water-immiscible solvent and aqueous weak base) to yield the pyrazole ring.
Optimization Insights
Table 1: Cyclocondensation Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Regioselectivity (4- vs. 5-position) | 95:5 | |
| Purity Post-Distillation | 99.9% | |
| Reaction Time | 1–3 hours |
Halogenation and Alkaline Hydrolysis
Process Overview
Developed to reduce isomer formation, this method involves:
Key Advantages
Table 2: Halogenation-Hydrolysis Efficiency
| Metric | Value | Source |
|---|---|---|
| Isomer Ratio (4:5) | 96:4 | |
| Recrystallization Yield | 75.8–79.6% | |
| Final Purity (HPLC) | 99.3–99.6% |
Carbonylation with Difluorochloromethane
Novel Pathway
This method employs difluorochloromethane and carbon monoxide under palladium catalysis to construct the pyrazole core:
Industrial Relevance
Table 3: Carbonylation Process Metrics
Solvent Optimization in Cyclization
Hydrofluorocarbon Solvents
WO2012025469A1 demonstrates that 1,1,1,3,3-pentafluorobutane improves regioselectivity and yield:
Table 4: Solvent Impact on Cyclization
| Solvent | Regioselectivity (4:5) | Yield |
|---|---|---|
| 1,1,1,3,3-Pentafluorobutane | 97:3 | 92% |
| Toluene | 89:11 | 78% |
| Dichloromethane | 85:15 | 65% |
Coupling Reactions for Derivatives
Table 5: Hydrolysis Conditions
Synthesis Analysis and Industrial Perspectives
Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High purity (99.9%) | High solvent waste |
| Halogenation-Hydrolysis | Low isomer content | Multi-step, costly reagents |
| Carbonylation | Low feedstock cost | Requires high-pressure CO |
| Solvent Optimization | Excellent regioselectivity | Expensive solvents |
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form different functional groups.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while reduction of the nitro group can produce amino derivatives.
Scientific Research Applications
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorination : Compounds with trifluoromethyl or pentafluoroethyl groups (e.g., ) exhibit higher lipophilicity and metabolic resistance but may face synthesis challenges due to steric bulk.
- Aromatic vs. Aliphatic Substituents : The phenyl and pyridinyl groups in enable π-π stacking in biological systems, whereas aliphatic groups (e.g., allyl in ) improve solubility.
Physicochemical Properties
Industrial and Research Relevance
- Target Compound : Offers a balance of reactivity and stability for scalable synthesis, but nitro group handling requires safety precautions.
- DFPA : Industry-preferred due to cost-effectiveness and proven synthetic routes .
- Fluorinated Analogs : Prioritized in drug discovery for enhanced bioavailability and target engagement .
Biological Activity
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on recent research findings and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 163.082 g/mol
- CAS Number : 1002034-26-5
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole, including this compound, exhibit promising antimicrobial properties. A series of synthesized compounds demonstrated significant antifungal activity against various phytopathogenic fungi, outperforming traditional fungicides like boscalid with higher efficacy rates (e.g., IC values lower than 50 μg/mL) .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. In vitro studies indicated that certain pyrazole derivatives could selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some compounds showing IC values comparable to established anti-inflammatory drugs such as diclofenac . For instance, a related compound demonstrated an IC of 54.65 μg/mL against COX-2, highlighting the potential of these pyrazole derivatives as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole ring and the introduction of various substituents have been shown to enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against specific targets .
Case Study 1: Antifungal Efficacy
A study synthesized several derivatives of this compound and tested their antifungal activity against seven different pathogens. The most potent derivative exhibited an IC value significantly lower than that of standard treatments, suggesting its potential as a new antifungal agent .
Case Study 2: Anti-inflammatory Activity
In another investigation, compounds derived from this pyrazole structure were evaluated for their ability to inhibit COX enzymes. The study found that certain derivatives had a selectivity index (SI) indicating a preference for COX-2 inhibition over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 163.082 g/mol |
| CAS Number | 1002034-26-5 |
| Antifungal Activity (IC) | < 50 μg/mL |
| Anti-inflammatory Activity (IC) | 54.65 μg/mL |
Q & A
Q. What are the key synthetic routes for preparing 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves multi-step functionalization of pyrazole precursors. For example, nitration of 1-(difluoromethyl)-1H-pyrazole derivatives using mixed acid (HNO₃/H₂SO₄) at 0–5°C can introduce the nitro group. Subsequent oxidation of a methyl or hydroxymethyl substituent at position 4 to a carboxylic acid is achieved via KMnO₄ or RuO₄ under acidic conditions. Key factors include:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA water to assess purity (>98% recommended for biological assays) .
- NMR : ¹⁹F NMR is critical for verifying the difluoromethyl group (δ ≈ -110 to -120 ppm). ¹H NMR should show the pyrazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid proton (broad peak at δ 12–14 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (calculated for C₆H₄F₂N₃O₄: [M+H]⁺ = 236.02) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the nitro and difluoromethyl groups. Lyophilization is recommended for long-term storage. Periodic NMR checks are advised to detect decomposition (e.g., loss of fluorine signals) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the pyrazole ring in cross-coupling reactions?
Methodological Answer: The nitro group at position 3 deactivates the pyrazole ring, reducing reactivity in electrophilic substitutions. However, it facilitates nucleophilic aromatic substitution (NAS) at position 5 under basic conditions. For example:
Q. What strategies mitigate competing side reactions during functionalization of the carboxylic acid group?
Methodological Answer:
- Protection/Deprotection : Use tert-butyl esters (Boc) or trimethylsilyl (TMS) groups to protect the carboxylic acid during alkylation/amidation. Deprotect with TFA or K₂CO₃/MeOH .
- Coupling Reagents : Employ DCC/HOBt or EDC/NHS for amide bond formation to avoid decarboxylation .
- Low-Temperature Control : Maintain reactions below 0°C during acyl chloride formation (e.g., using SOCl₂) to prevent nitro group reduction .
Q. How can computational modeling predict the compound’s bioavailability and target binding?
Methodological Answer:
- Lipophilicity (LogP) : Calculated XLogP3 ≈ 1.2 (via ChemAxon), indicating moderate membrane permeability .
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like guanylate cyclase (target in cardiovascular research). The difluoromethyl group enhances hydrophobic interactions, while the nitro group may form hydrogen bonds with Arg/Lys residues .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify critical binding motifs .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to optimize protocols?
Analysis: Yields vary due to:
- Nitration Efficiency : Some studies report <40% yield due to competing oxidation; others achieve >60% via slow HNO₃ addition .
- Purification Challenges : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (ethanol/water) impacts recovery .
Resolution:
Design a fractional factorial experiment varying temperature, acid concentration, and workup methods to identify optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
